4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine
Description
4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine core and a (6-chloropyridin-3-yl)methyl group at the 4-position. Morpholine derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and ability to modulate physicochemical properties such as solubility, stability, and bioavailability.
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-6-15(7-10(2)16-9)8-11-3-4-12(13)14-5-11/h3-5,9-10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVDTKFYUKNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207235 | |
| Record name | 4-[(6-Chloro-3-pyridinyl)methyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-12-8 | |
| Record name | 4-[(6-Chloro-3-pyridinyl)methyl]-2,6-dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Chloro-3-pyridinyl)methyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 6-chloropyridine with a suitable morpholine derivative. One common method includes the following steps:
Preparation of 6-Chloropyridin-3-ylmethylamine: This intermediate is synthesized by reacting 6-chloropyridine with hydrogen in the presence of ammonia[][1].
Methylation: The 6-chloropyridin-3-ylmethylamine is then methylated using a methylating agent such as methyl iodide or methyl magnesium iodide[][1].
Cyclization: The resulting product is cyclized with 2,6-dimethylmorpholine under appropriate conditions to yield this compound[][1].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine with key analogs, focusing on structural features, applications, and physicochemical properties.
Nitenpyram Metabolites
- Structure : Metabolites such as N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine () share the (6-chloropyridin-3-yl)methyl group but lack the morpholine core.
- Applications: These metabolites are intermediates in the degradation of nitenpyram, a neonicotinoid insecticide. Their formation via microbial action (e.g., Ochrobactrum sp. strain DF-1) highlights their role in environmental biodegradation pathways .
4-[3-(4-tert-Butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine
- Structure : This fungicide-related compound () retains the 2,6-dimethylmorpholine core but replaces the chloropyridinyl group with a hydrophobic 3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl chain.
- Properties : The tert-butylphenyl group enhances lipophilicity, which may improve membrane permeability but also increases adsorption to surfaces (e.g., glass) at higher pH, as observed in fenpropimorph analogs .
- Applications : Likely used in antifungal formulations, where hydrophobicity aids in targeting lipid-rich fungal membranes.
4-(4,6-Dichloropyrimidin-2-yl)morpholine
- Structure : Features a morpholine ring linked to a dichloropyrimidine moiety ().
- Applications : Utilized in pharmaceuticals and agrochemicals, where the pyrimidine group enables hydrogen bonding with biological targets (e.g., enzymes or receptors).
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine Dihydrochloride
- Structure : Combines a pyridin-3-amine group with the 2,6-dimethylmorpholine core ().
- Properties : The amine group improves water solubility (as a dihydrochloride salt), contrasting with the neutral chloropyridinyl group in the target compound.
- Applications : Likely serves as a building block in drug discovery, where the amine enables further functionalization .
Data Table: Structural and Functional Comparison
Biological Activity
4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a chloropyridinyl group linked to a dimethylmorpholine moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and safety profiles.
- Molecular Formula: C12H17ClN2O
- Molecular Weight: 240.73 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloropyridinyl group may interact with nucleophilic sites in biological molecules, affecting their function and leading to various pharmacological effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chloropyridine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The sulfonyl group in the compound may act as a potent inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered biochemical processes within cells, providing a basis for further exploration in drug development targeting metabolic disorders .
Safety and Toxicology
Safety evaluations indicate that this compound has a moderate toxicity profile. The LD50 (lethal dose for 50% of the population) is reported to be between 1000 - 2000 mg/kg in rats . Long-term exposure studies are necessary to fully understand its chronic effects and potential carcinogenicity.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various chlorinated pyridine derivatives demonstrated significant antibacterial activity against E. coli and S. aureus strains. The study concluded that modifications to the pyridine ring could enhance antimicrobial efficacy.
- Antitumor Activity : In vitro assays revealed that related morpholine compounds exhibited cytotoxic effects on several cancer cell lines, suggesting that structural modifications can lead to improved therapeutic agents .
- Enzyme Interaction Analysis : A recent investigation into enzyme inhibition by sulfonyl-containing compounds highlighted the potential of these molecules in modulating enzymatic activity related to cancer metabolism .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(6-Chloropyridin-3-yl)sulfonylmorpholine | Lacks dimethyl groups | Moderate enzyme inhibition |
| 6-Chloropyridine-3-sulfonyl chloride | Precursor in synthesis | Limited biological activity |
| 4-(Chloromethyl)pyridine | Basic pyridine structure | Antimicrobial properties |
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine, particularly its stereochemistry?
Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For stereochemical confirmation, 2D NMR techniques (e.g., NOESY) can identify spatial relationships between protons. X-ray crystallography provides definitive proof of absolute configuration if suitable crystals are obtained. Comparative analysis with structurally related morpholine derivatives (e.g., 4-dodecyl-2,6-dimethylmorpholine) can aid in spectral interpretation .
Q. What safety precautions are essential when handling intermediates during the synthesis of this compound?
Answer: Use NIOSH-approved respirators (N95) and nitrile gloves due to potential neurotoxicity risks. All reactions must occur in fume hoods with secondary containment. Quench reaction mixtures with 10% aqueous NaHCO₃ to neutralize acidic byproducts. Waste containing chlorinated intermediates (e.g., 6-chloro-2-pyridinol derivatives) must be segregated in labeled halogenated waste containers for incineration .
Q. What are the primary degradation pathways of this compound under acidic/basic conditions, and how can stability studies be designed?
Answer: The morpholine ring and chloropyridinyl group are susceptible to hydrolysis. Accelerated stability testing in pH 1–13 buffers at 40°C for 14 days, analyzed via HPLC-UV (λ = 254 nm), identifies degradation products. Protective strategies include formulating as a hydrochloride salt to enhance shelf-life .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for the alkylation step introducing the (6-chloropyridin-3-yl)methyl group?
Answer: Yield variations often stem from competing side reactions (e.g., over-alkylation). Systematic optimization of solvent polarity (e.g., switching from THF to DMF), temperature control (0–5°C), and stoichiometric ratios (1.2–1.5 equivalents of alkylating agent) can mitigate this. Monitoring via LC-MS at 30-minute intervals ensures timely termination. Cross-referencing protocols with analogous chloropyridine-morpholine hybrids (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine derivatives) provides empirical guidance .
Q. How does the electron-withdrawing chloro substituent on the pyridine ring influence the compound's logP and membrane permeability?
Answer: The 6-chloro group increases logP by ~0.5 units compared to unsubstituted analogs, as determined by shake-flask partitioning (octanol/water). Parallel artificial membrane permeability assay (PAMPA) quantifies permeability. Contrast with morpholine derivatives bearing electron-donating groups (e.g., 4-methylpyridinyl analogs) to establish structure-permeability relationships .
Q. What computational modeling approaches predict the compound's binding affinity to neuronal targets, and how can in vitro data validate these predictions?
Answer: Molecular docking (AutoDock Vina) with homology models of nicotinic acetylcholine receptors (nAChRs) predicts binding poses. Free energy perturbation (FEP) calculations refine affinity estimates. Experimental validation requires radioligand displacement assays using [³H]-epibatidine in rat cortical membranes. Discrepancies >1 log unit necessitate re-evaluation of protonation states .
Methodological Notes
- Structural Analysis: Compare spectral data (¹H/¹³C NMR, HRMS) with structurally related morpholine derivatives (e.g., 4-methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide) to resolve ambiguities .
- Synthetic Optimization: Use intermediates like 6-chloro-2-pyridinol (from chloropyridine hydrolysis) as reference standards for reaction monitoring .
- Safety Compliance: Adhere to GHS safety protocols (H303+H313+H333) for handling chlorinated byproducts, including dedicated waste streams and PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
